molecular formula C21H20N4O2S B11441883 4-(3-methoxyphenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione CAS No. 892302-30-6

4-(3-methoxyphenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione

Cat. No.: B11441883
CAS No.: 892302-30-6
M. Wt: 392.5 g/mol
InChI Key: OVODZYPADGKIDR-UHFFFAOYSA-N
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Description

4-(3-METHOXYPHENYL)-6-METHYL-5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a tetrahydropyrimidine ring fused with an oxadiazole ring, and it contains methoxy and methylphenyl substituents. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 4-(3-METHOXYPHENYL)-6-METHYL-5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE typically involves multiple steps, including the formation of the oxadiazole ring and the tetrahydropyrimidine ring. One common synthetic route involves the reaction of 3-methoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the oxadiazole ring. The resulting oxadiazole intermediate is then reacted with a suitable amine and a thiourea derivative under reflux conditions to form the final tetrahydropyrimidine-2-thione compound .

Chemical Reactions Analysis

4-(3-METHOXYPHENYL)-6-METHYL-5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

Scientific Research Applications

4-(3-METHOXYPHENYL)-6-METHYL-5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-METHOXYPHENYL)-6-METHYL-5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

4-(3-METHOXYPHENYL)-6-METHYL-5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE can be compared with other similar compounds, such as:

    4-(3-METHOXYPHENYL)-6-METHYL-5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2-ONE: This compound differs by having an oxygen atom instead of a sulfur atom in the tetrahydropyrimidine ring.

    4-(3-METHOXYPHENYL)-6-METHYL-5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2-IMINE: This compound has an imine group instead of a thione group in the tetrahydropyrimidine ring.

The uniqueness of 4-(3-METHOXYPHENYL)-6-METHYL-5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE lies in its specific combination of functional groups and its potential biological activities .

Properties

CAS No.

892302-30-6

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

4-(3-methoxyphenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-pyrimidine-2-thione

InChI

InChI=1S/C21H20N4O2S/c1-12-7-9-14(10-8-12)19-24-20(27-25-19)17-13(2)22-21(28)23-18(17)15-5-4-6-16(11-15)26-3/h4-11,18H,1-3H3,(H2,22,23,28)

InChI Key

OVODZYPADGKIDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NC(=S)NC3C4=CC(=CC=C4)OC)C

Origin of Product

United States

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